molecular formula C7H5BrClFO2S B11759198 (3-Bromo-4-fluorophenyl)methanesulfonyl chloride

(3-Bromo-4-fluorophenyl)methanesulfonyl chloride

Cat. No.: B11759198
M. Wt: 287.53 g/mol
InChI Key: QPIBXDSHIGUJGD-UHFFFAOYSA-N
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Description

(3-Bromo-4-fluorophenyl)methanesulfonyl chloride is a chemical compound with the molecular formula C7H5BrClFO2S and a molecular weight of 287.5. This compound is known for its applications in various scientific experiments, research, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-4-fluorophenyl)methanesulfonyl chloride typically involves the reaction of 3-bromo-4-fluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-4-fluorophenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives.

    Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols.

    Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki–Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Sulfonamide, sulfonate ester, and sulfonothioate derivatives.

    Coupling Reactions: Various biaryl compounds.

Scientific Research Applications

(3-Bromo-4-fluorophenyl)methanesulfonyl chloride has a variety of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate ester derivatives.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Bromo-4-fluorophenyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromo-3-fluorophenyl)methanesulfonyl chloride
  • (3-Bromo-4-fluorophenyl)(morpholino)methanone

Uniqueness

(3-Bromo-4-fluorophenyl)methanesulfonyl chloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and properties compared to other similar compounds.

Properties

Molecular Formula

C7H5BrClFO2S

Molecular Weight

287.53 g/mol

IUPAC Name

(3-bromo-4-fluorophenyl)methanesulfonyl chloride

InChI

InChI=1S/C7H5BrClFO2S/c8-6-3-5(1-2-7(6)10)4-13(9,11)12/h1-3H,4H2

InChI Key

QPIBXDSHIGUJGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CS(=O)(=O)Cl)Br)F

Origin of Product

United States

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